N-(4-Fluoro-3-nitrophenyl)acetamide
CAS No.: 351-32-6
Cat. No.: VC3706427
Molecular Formula: C8H7FN2O3
Molecular Weight: 198.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 351-32-6 |
---|---|
Molecular Formula | C8H7FN2O3 |
Molecular Weight | 198.15 g/mol |
IUPAC Name | N-(4-fluoro-3-nitrophenyl)acetamide |
Standard InChI | InChI=1S/C8H7FN2O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,1H3,(H,10,12) |
Standard InChI Key | KLHCAOSRFFAKQV-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Basic Information and Nomenclature
N-(4-Fluoro-3-nitrophenyl)acetamide, identified by CAS number 351-32-6, is an acetylated aromatic amine featuring both fluoro and nitro substituents on the phenyl ring. The compound is known by several synonyms in scientific literature and chemical databases, providing multiple reference points for researchers across disciplines.
The compound features several alternative names that are commonly encountered in chemical literature and databases:
-
4-Fluoro-3-nitrophenylacetamide
-
4'-Fluoro-3'-nitroacetanilide
-
N-(3-Nitro-4-fluorophenyl)acetamide
-
5-(Acetylamino)-2-fluoronitrobenzene
Structural Properties
The molecular structure of N-(4-Fluoro-3-nitrophenyl)acetamide consists of an acetamide group attached to a phenyl ring that has fluoro and nitro substituents at the 4 and 3 positions, respectively. This structure is characterized by the molecular formula C8H7FN2O3 and a molecular weight of 198.15 g/mol.
The presence of both electron-withdrawing groups (fluoro and nitro) significantly influences the electronic distribution within the molecule, affecting its reactivity patterns and interaction capabilities. The nitro group at position 3 and the fluoro atom at position 4 create a distinctive electronic environment that contributes to the compound's chemical behavior and potential biological activities.
Physicochemical Properties
Physical Characteristics
N-(4-Fluoro-3-nitrophenyl)acetamide presents as a yellow-brown solid at room temperature with specific physical properties that are important for its handling, purification, and application in various chemical processes.
The table below summarizes the key physical properties of the compound:
Property | Value | Status |
---|---|---|
Physical state | Solid | Observed |
Color | Yellow-brown | Observed |
Melting point | 138.5 °C | Measured |
Boiling point | 385.9 ± 32.0 °C | Predicted |
Density | 1.429 ± 0.06 g/cm³ | Predicted |
Flash point | 187.2 °C | Reported |
The compound's relatively high melting point (138.5 °C) suggests significant intermolecular forces, likely due to hydrogen bonding capabilities from the acetamide group and dipole-dipole interactions from the nitro and fluoro substituents.
Chemical Properties
The chemical reactivity of N-(4-Fluoro-3-nitrophenyl)acetamide is largely influenced by its functional groups. The compound has a predicted pKa value of 13.18 ± 0.70, indicating that it is a weak acid under physiological conditions.
Synthesis Methods
Standard Preparation Approach
The synthesis of N-(4-Fluoro-3-nitrophenyl)acetamide typically involves the acetylation of 4-fluoro-3-nitroaniline. According to documented procedures, this reaction can be performed using acetic anhydride at room temperature, resulting in relatively high yields of approximately 85%.
The reaction proceeds through a nucleophilic addition-elimination mechanism, where the amino group of 4-fluoro-3-nitroaniline acts as a nucleophile toward the carbonyl carbon of acetic anhydride. This is followed by the elimination of acetic acid to form the acetamide product.
Purification and Characterization
After synthesis, N-(4-Fluoro-3-nitrophenyl)acetamide is typically purified using recrystallization methods. The purity of the obtained compound can be confirmed through melting point determination, which should align with the expected value of 138.5 °C.
Further characterization can be performed using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS), which would provide detailed structural confirmation and assessment of purity.
Comparative Analysis with Related Compounds
Structural Analogs
A particularly notable structural analog is 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (referred to as A2 in research literature), which differs from N-(4-Fluoro-3-nitrophenyl)acetamide (A1) by the presence of a chlorine atom at carbon 2 of the amide portion. This seemingly small modification has significant implications for the compound's biological activity.
Another relevant analog is N-(3-Fluoro-4-nitrophenyl)acetamide, which has the same molecular formula (C8H7FN2O3) and molecular weight (198.15 g/mol) as N-(4-Fluoro-3-nitrophenyl)acetamide but differs in the positions of the fluoro and nitro substituents on the phenyl ring. This positional isomerism can significantly impact the compound's physical properties and biological activities.
Structure-Activity Relationships
Research has shown that the chlorinated derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, demonstrates enhanced antibacterial activity compared to N-(4-Fluoro-3-nitrophenyl)acetamide. This indicates that the presence of the chloro atom improves the molecule's stability at the target enzyme site, potentially through electronic effects or additional binding interactions.
These findings highlight the importance of structural modifications in modulating the biological activities of these compounds and provide valuable insights for the rational design of new derivatives with improved properties.
Biological Activity and Applications
Antibacterial Properties
Recent research has investigated the antibacterial activity of N-(4-Fluoro-3-nitrophenyl)acetamide and its chlorinated derivative against Klebsiella pneumoniae, a significant pathogen associated with various infections including pneumonia, urinary tract infections, and bloodstream infections.
The studies revealed that while N-(4-Fluoro-3-nitrophenyl)acetamide does exhibit some antibacterial activity, its chlorinated derivative (2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) demonstrates significantly enhanced efficacy. This improved activity is attributed to the chloro atom, which appears to stabilize the molecule at the target enzyme site.
Mechanism of Action
Research suggests that the chlorinated derivative of N-(4-Fluoro-3-nitrophenyl)acetamide potentially acts on penicillin-binding proteins, promoting bacterial cell lysis. This proposed mechanism aligns with the compound's structural features and observed antibacterial effects.
The minimum bactericidal concentration (MBC) of the chlorinated derivative was determined to be 512 μg/mL for all tested K. pneumoniae strains, providing important data for assessing its potential practical applications in antimicrobial therapy.
Future Research Directions
Research Gaps and Opportunities
Several knowledge gaps remain regarding N-(4-Fluoro-3-nitrophenyl)acetamide that present opportunities for future research:
-
Comprehensive evaluation of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles
-
Investigation of potential synergistic effects when combined with established antibiotics
-
More detailed mechanistic studies to elucidate its precise mode of action and molecular targets
-
Expanded toxicological assessment to better characterize its safety profile for potential pharmaceutical applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume